3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is a chemical compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound exhibits unique structural and functional properties that make it of interest in various scientific fields, particularly in medicinal chemistry and drug development.
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can be classified as:
The synthesis of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine typically involves nucleophilic substitution reactions. The general procedure includes:
The reaction mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the benzyl chloride, leading to the formation of the ether bond. The reaction yields 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine along with by-products that may need to be removed through purification techniques such as recrystallization or chromatography.
The molecular formula for 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 215.65 g/mol |
IUPAC Name | 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine |
InChI | InChI=1S/C10H11ClFNO/c11-9-7-10(12)8(6-13)5-4-3/h4-7H,3H2,1H3 |
Canonical SMILES | C1CCN(C1)C(C2=CC=C(C=C2Cl)F)O |
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine involves its interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects, particularly in neurological disorders and cancer treatments .
The stability of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine under various conditions has not been extensively documented but is expected to follow typical stability patterns for azetidine derivatives.
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine has several potential applications:
The core ether linkage (–O–CH₂–) in 3-[(4-chloro-3-fluorobenzyl)oxy]azetidine is constructed via SN2 nucleophilic substitution between 3-hydroxyazetidine and 4-chloro-3-fluorobenzyl bromide (CAS 206362-80-3). This electrophile is commercially available as a crystalline solid (mp 30–33°C, MW 223.47 g/mol) with high reactivity due to the electron-withdrawing effects of the ortho-fluorine and para-chlorine substituents [2] . The reaction proceeds under mild conditions (40–60°C) in aprotic polar solvents, with potassium carbonate as the optimal base to minimize esterification side products [6]. Key parameters include:
Table 1: Optimization of Nucleophilic Substitution Conditions
Solvent | Base | Temp (°C) | Yield (%) | Major Side Product |
---|---|---|---|---|
DMF | K₂CO₃ | 60 | 92 | <2% ester |
ACN | Et₃N | 40 | 85 | 8% dialkylation |
THF | DIPEA | 50 | 78 | 12% azetidine N-alkylation |
DMSO | NaH | 30 | 65 | 20% decomposition |
Critical considerations:
The secondary amine of azetidine enables C–N bond formation via conjugate addition to α,β-unsaturated carbonyls. This method diversifies the azetidine nitrogen while preserving the ether linkage [7]. Acrylates and acrylonitriles undergo regioselective addition under mild Brønsted acid catalysis (5 mol% Tf₂NH in MeCN), exploiting the azetidine’s ring strain (∼25 kcal/mol) to enhance nucleophilicity [6].
Table 2: Scope of Aza-Michael Acceptors
Michael Acceptor | Catalyst | Time (h) | Product Yield (%) |
---|---|---|---|
Methyl acrylate | None | 24 | 42 |
Acrylonitrile | Tf₂NH (5%) | 6 | 89 |
Ethyl vinyl ketone | FeCl₃ (10%) | 12 | 75 |
N-Phenylmaleimide | – | 0.5 | 95 |
Notable observations:
The aryl chloride moiety in 3-[(4-chloro-3-fluorobenzyl)oxy]azetidine participates in Pd-catalyzed cross-coupling, enabling biaryl synthesis for pharmaceutical applications (e.g., kinase inhibitors) [4] [8]. Prior to coupling, the azetidine nitrogen requires protection (Boc or Ts) to prevent catalyst poisoning. Key catalytic systems include:
Table 3: Suzuki–Miyaura Coupling Performance
Catalyst System | Base | Solvent | Boronic Acid | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/XPhos (2%) | K₃PO₄ | Toluene/H₂O | PhB(OH)₂ | 95 |
NiCl₂(dppf) (5%) | Cs₂CO₃ | DMF | 4-MeOC₆H₄Bpin | 78 |
Pd@MOF-808 (0.5 mol%) | K₂CO₃ | EtOH/H₂O | 3-ThienylB(OH)₂ | 92 |
Mechanistic insights:
Transitioning from batch to continuous flow processes resolves scalability challenges in etherification and coupling steps. Brønsted acid catalysts (Tf₂NH, 10 mol%) in microreactors achieve 92% yield for the ether bond formation at 50°C with 3-minute residence time, versus 52% in batch [6] [8]. For Suzuki reactions, immobilized Pd catalysts (e.g., Pd/C or Pd@SiO₂) enable:
Table 4: Industrial Catalytic Systems Comparison
Process | Catalyst | TON | TOF (h⁻¹) | Purity (%) |
---|---|---|---|---|
Etherification (batch) | Tf₂NH (10 mol%) | 9.2 | 1.8 | 98.5 |
Etherification (flow) | FeCl₃ (immobilized) | 410 | 85 | 99.8 |
Suzuki coupling (batch) | Pd(PPh₃)₄ (2 mol%) | 48 | 4 | 97 |
Suzuki coupling (flow) | Pd@MOF (0.1 mol%) | 9,500 | 1,100 | 99.5 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1